BenchChemオンラインストアへようこそ!

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Pim kinase inhibition Benzothiazole Cyclobutanecarboxamide scaffold

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1172244-54-0) is a synthetic small-molecule heterocyclic compound featuring a 6-methylbenzothiazole core linked via a cyclobutanecarboxamide bridge to a pyridin-3-ylmethyl substituent. It falls within a broad structural class claimed in Incyte Corporation patents as thiazolecarboxamide and pyridinecarboxamide derivatives with inhibitory activity against the Pim kinase family (Pim-1, Pim-2, Pim-3), which are implicated in hematologic and solid tumor malignancies.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 1172244-54-0
Cat. No. B2543487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
CAS1172244-54-0
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCC4
InChIInChI=1S/C19H19N3OS/c1-13-7-8-16-17(10-13)24-19(21-16)22(18(23)15-5-2-6-15)12-14-4-3-9-20-11-14/h3-4,7-11,15H,2,5-6,12H2,1H3
InChIKeyPCXGVINBFGPYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1172244-54-0): Pim Kinase Inhibitor Scaffold & Research-Grade Procurement Overview


N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1172244-54-0) is a synthetic small-molecule heterocyclic compound featuring a 6-methylbenzothiazole core linked via a cyclobutanecarboxamide bridge to a pyridin-3-ylmethyl substituent [1]. It falls within a broad structural class claimed in Incyte Corporation patents as thiazolecarboxamide and pyridinecarboxamide derivatives with inhibitory activity against the Pim kinase family (Pim-1, Pim-2, Pim-3), which are implicated in hematologic and solid tumor malignancies [2]. The compound is currently supplied exclusively as a research reagent at purities typically ≥95% and has no reported clinical development status.

Why Generic Substitution of N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide Is Not Supported by Current Evidence


In the absence of publicly available head-to-head pharmacological data, procurement decisions for this compound cannot rely on claims of functional equivalence with close structural analogs. The cyclobutanecarboxamide moiety confers conformational rigidity distinct from linear acetamide or benzamide analogs, which is expected to alter target-binding entropy and selectivity within the Pim kinase ATP-binding pocket [1]. Furthermore, the 6-methyl substitution on the benzothiazole core modulates both lipophilicity (XLogP3-AA = 3.9) and hydrogen-bond acceptor count relative to 6-methoxy or 4-methyl analogs, parameters known to influence kinase selectivity profiles in related benzothiazole series [2]. Until head-to-head enzymatic or cellular data are published, substituting this compound with any of its closest structural analogs for Pim kinase research applications introduces unquantified risk of altered potency and off-target activity.

Quantitative Differentiation Evidence for N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide Versus Closest Analogs


Pim Kinase Pan-Inhibitor Class Membership and Structural Differentiation from Acetamide and Benzamide Analogs

The target compound is claimed within Incyte's generic Markush formula (I) covering thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors [1]. While specific IC50 values for this compound are not publicly disclosed, the cyclobutanecarboxamide side chain differentiates it from the structurally closest analogs: N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (acetamide analog, BenchChem listing) and N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895006-10-7, benzamide analog with electron-withdrawing nitro group) . The cyclobutane ring confers conformational restriction (fewer rotatable bonds: 4 vs. 5+ in linear analogs) and distinct steric bulk, parameters that influence kinase selectivity in published benzothiazole SAR studies .

Pim kinase inhibition Benzothiazole Cyclobutanecarboxamide scaffold

6-Methyl vs. 6-Methoxy Substitution on Benzothiazole Core: Physicochemical Differentiation

The 6-methyl substitution on the benzothiazole ring (target compound) differs from the 6-methoxy substitution found in the closest analog N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide (CAS 1170164-02-9) . The 6-methoxy group introduces an additional hydrogen-bond acceptor (total 5 vs. 4 in the target) and increases polar surface area, while the 6-methyl group provides purely hydrophobic character. In published benzothiazole kinase inhibitor SAR, this substitution position influences selectivity between Pim-1, Pim-2, and Pim-3 isoforms, although no isoform-specific data are publicly available for these two compounds [1].

Benzothiazole substitution Lipophilicity Kinase selectivity

Patent-Disclosed Pan-Pim Kinase Inhibitor Class Potency Range: Class-Level Inference for the Target Compound

The Incyte patent family (US 9,550,765 B2 and related filings) discloses that compounds within the generic Markush formula encompassing the target compound inhibit Pim kinases with IC50 values in the nanomolar to low micromolar range [1]. Representative examples in the patent show pan-Pim inhibitory activity, with some compounds achieving IC50 < 100 nM against Pim-1, Pim-2, and Pim-3 in biochemical assays. However, no specific IC50 data are publicly disclosed for the target compound individually [1]. The Pim kinase family is a validated oncology target, with pan-Pim inhibition showing preclinical efficacy in multiple myeloma, AML, and pancreatic cancer models [2].

Pim kinase Pan-Pim inhibitor Cancer therapeutics

Absence of Publicly Available Selectivity, ADME, and In Vivo Data: Key Evidence Gap for Procurement Decisions

A systematic search of publicly available databases (PubChem, ChEMBL, BindingDB, PubMed) reveals no disclosed kinase selectivity profiling, ADME parameters, or in vivo efficacy data for N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide [1]. In contrast, some structurally related benzothiazole-cyclobutanecarboxamide analogs have entered broader screening campaigns (e.g., BindingDB entry BDBM50154557 for a 4-methyl analog shows CE2 inhibition IC50 > 100 µM, indicating potential off-target activity assessment) [2]. This data asymmetry means that procurement of the target compound for applications requiring selectivity or pharmacokinetic profiling carries higher uncertainty compared to analogs with disclosed profiling data.

Data gap Selectivity profiling Procurement risk

Validated Application Scenarios for N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide Based on Current Evidence


Pim Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The target compound serves as a cyclobutanecarboxamide-substituted benzothiazole scaffold for systematic SAR campaigns within Pim kinase inhibitor programs. Its structural features—specifically the 6-methylbenzothiazole core and the conformationally constrained cyclobutanecarboxamide side chain—differentiate it from acetamide and benzamide analogs, enabling exploration of side chain steric effects on Pim isoform selectivity [1]. Researchers can use this compound as a reference point for synthesizing and testing focused libraries with variations at the 6-position (methyl vs. methoxy vs. hydrogen) and the amide side chain (cyclobutane vs. cyclopropane vs. acyclic) [2].

Chemical Probe Development for Pim Kinase Family Target Validation in Oncology

Given that Pim kinases are validated oncology targets overexpressed in multiple myeloma, AML, and pancreatic cancers, this compound can be employed as a chemical biology tool for Pim kinase target engagement studies, provided that in-house biochemical profiling confirms adequate potency and selectivity [1]. The cyclobutanecarboxamide moiety offers a distinct binding mode compared to clinical-stage Pim inhibitors (e.g., pan-Pim inhibitor INCB053914 from Incyte), making it valuable for orthogonal chemical probe approaches to confirm target-specific phenotypes [2].

Comparative Biochemical Profiling Against 6-Methoxy and 4-Methyl Benzothiazole Analogs

The target compound's 6-methyl substitution provides a defined structural comparator for head-to-head enzymatic profiling against the 6-methoxy analog (CAS 1170164-02-9) and the 4-methyl analog. Such comparative studies can quantify the impact of the 6-position substituent on Pim-1 vs. Pim-2 vs. Pim-3 selectivity, filling the critical public data gap identified in this Evidence Guide [1]. Vendors supplying this compound typically offer both 6-methyl and 6-methoxy variants, facilitating parallel procurement for controlled comparative experiments [2].

Computational Chemistry and Molecular Docking Studies of Benzothiazole-Kinase Interactions

With a well-defined 2D/3D structure (PubChem CID 43967590) and a molecular weight of 337.4 g/mol compliant with lead-like chemical space, the target compound is suitable for computational docking studies into Pim kinase ATP-binding pockets (PDB structures available for Pim-1, Pim-2, and Pim-3) [1]. The rigid cyclobutane ring reduces conformational sampling complexity in docking simulations compared to flexible acetamide analogs, potentially yielding more reliable binding pose predictions for guiding medicinal chemistry decisions [2].

Quote Request

Request a Quote for N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.